molecular formula C₁₆H₃₆Br₃N B042637 Tetrabutylammonium tribromide CAS No. 38932-80-8

Tetrabutylammonium tribromide

Cat. No.: B042637
CAS No.: 38932-80-8
M. Wt: 482.2 g/mol
InChI Key: XXSLZJZUSYNITM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tetrabutylammonium tribromide (TBATB) is a reagent used in organic synthesis . It primarily targets organic compounds, such as hydroquinone , and acts as a source of bromide ions for substitution reactions .

Mode of Action

TBATB interacts with its targets through a process known as oxidation. For instance, in the oxidation of hydroquinone, the main reactive species of the oxidant (TBATB) and substrate were found to be the Br−3 ion and hydroquinoid, respectively . The reaction proceeds with prior complex formation between the reactants followed by its slow decomposition to generate semiquinone and bromine radicals .

Biochemical Pathways

The oxidation of hydroquinone by TBATB usually proceeds through an initial, rate-determining, one-electron transfer step, generating the semiquinone radical . The second, fast, step of the reaction involves either further oxidation of the semiquinone radical by the oxidant or disproportionation to give the final product benzoquinone .

Result of Action

The action of TBATB results in the oxidation of the target compound. For example, in the case of hydroquinone, the end product of the reaction is benzoquinone . This transformation is significant in organic synthesis, enabling the creation of a variety of chemical compounds.

Action Environment

The action of TBATB can be influenced by various environmental factors. For instance, the oxidation of hydroquinone by TBATB was carried out in a 50% V/V aqueous acetic acid medium . The solvent effect was verified using the Grunwald–Winstein equation, which is consistent with an SN2 mechanism . Furthermore, the reaction was studied at five different temperatures, indicating that temperature can also influence the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium tribromide can be prepared by treating solid tetrabutylammonium bromide with bromine vapor :

[N(C4H9)4]Br+Br2[N(C4H9)4]Br3[N(C_4H_9)_4]Br + Br_2 \rightarrow [N(C_4H_9)_4]Br_3 [N(C4​H9​)4​]Br+Br2​→[N(C4​H9​)4​]Br3​

Alternatively, tetrabutylammonium bromide can be reacted with vanadium pentoxide and aqueous hydrogen peroxide, or with ceric ammonium nitrate .

Industrial Production Methods

The industrial production of this compound typically involves the same synthetic routes as described above, with careful control of reaction conditions to ensure high yield and purity. The process is scalable and can be adapted to produce large quantities of the compound for commercial use .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium tribromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    Tetrabutylammonium triiodide: Similar in structure but contains iodine instead of bromine.

    Pyridinium tribromide: Another tribromide compound used in organic synthesis.

    Trimethylphenylammonium tribromide: Similar in function but with a different cation.

Uniqueness

Tetrabutylammonium tribromide is unique due to its stability, ease of handling, and effectiveness as a brominating agent. Its solid form allows for precise measurement and control in reactions, making it a preferred choice in many synthetic applications .

Properties

InChI

InChI=1S/C16H36N.Br3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSLZJZUSYNITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.Br[Br-]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028457
Record name Tetrabutylammonium Tribromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38932-80-8
Record name Tetrabutylammonium tribromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38932-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabutylammonium Tribromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What are the common applications of tetrabutylammonium tribromide in organic synthesis?

A1: this compound (TBATB) finds wide use in organic synthesis due to its mild reaction conditions and its ability to act both as a brominating agent and catalyst. Key applications include:

  • Oxidation Reactions: TBATB oxidizes various functional groups, including alcohols [], aldehydes [, , ], sulfoxides [], thioacids [], and hypophosphite [].
  • Bromination Reactions: It serves as a selective brominating agent for aromatic amines [], alkynes [], acetophenone [], and chalcones [].
  • Deoximation: TBATB efficiently converts aldo- and keto-oximes to their corresponding carbonyl compounds [].
  • Protection and Deprotection: It acts as a catalyst for the protection of carbonyl compounds as acetals [] and thioacetals [] and for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers [].
  • Synthesis of Heterocycles: TBATB facilitates the synthesis of various heterocyclic compounds, including 1,5-benzothiazepines [], benzo[f]chromeno[3,4-b]quinoline-6-ones [], and 2-aminobenzothiazoles [].

Q2: How does this compound act as a brominating agent?

A2: TBATB can release a tribromide ion (Br3-) which acts as an electrophile. This electrophilic tribromide ion can then attack electron-rich sites in organic molecules, such as double bonds or activated aromatic rings, leading to bromination [, , , , ].

Q3: Can you provide an example of a reaction mechanism where this compound acts as a catalyst?

A3: In the synthesis of gem-diacylates from aldehydes, TBATB catalyzes the reaction by first activating the anhydride, facilitating a nucleophilic attack on the aldehyde. It then helps regenerate the anhydride through an intermolecular attack of a second acetate group [].

Q4: What is the role of this compound in the synthesis of silver nanowires?

A4: TBATB acts as an auxiliary additive in the synthesis of silver nanowires (AgNWs). It plays a crucial role in both the generation of silver seeds and the directional growth of these seeds into high-aspect-ratio nanowires [].

Q5: Does the solvent influence the reactions involving this compound?

A5: Yes, the solvent plays a significant role in reactions involving TBATB. For example:

  • Polarity: The rate of oxidation reactions generally increases with increasing solvent polarity [, ].
  • Protic vs. Aprotic: In protic solvents like methanol, TBATB can participate in bromomethoxylation reactions [], while in aprotic solvents, it favors bromination of double bonds [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C16H36Br3N, and its molecular weight is 482.27 g/mol.

Q7: What are the key spectroscopic techniques used to characterize this compound?

A7: Commonly used techniques include:

  • NMR Spectroscopy (1H and 13C): Provides information about the structure and purity of TBATB [, , ].
  • Mass Spectrometry (HRMS): Confirms the molecular weight and fragmentation pattern [].
  • Infrared Spectroscopy (IR): Identifies functional groups present in the molecule [, ].

Q8: How does the structure of this compound contribute to its reactivity?

A8:

    Q9: Are there specific safety considerations when handling this compound?

    A11: Yes, TBATB should be handled with care. It is an oxidizing agent and can cause skin and eye irritation. Proper personal protective equipment should be worn when using this reagent. Compliance with local safety regulations and guidelines is essential [, ].

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